molecular formula C6H3BrN2O2S B13977040 2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid

2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid

Cat. No.: B13977040
M. Wt: 247.07 g/mol
InChI Key: IIGPPCBKVVZEQP-UHFFFAOYSA-N
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Description

2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid typically involves the reaction of imidazole derivatives with thiazole precursors under specific conditions. One common method includes the bromination of imidazo[5,1-b]thiazole derivatives followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
  • 5-Bromoimidazo[2,1-b]thiazole-3-carboxylic acid

Uniqueness

2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07 g/mol

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C6H3BrN2O2S/c7-5-4(6(10)11)9-2-8-1-3(9)12-5/h1-2H,(H,10,11)

InChI Key

IIGPPCBKVVZEQP-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=C(S2)Br)C(=O)O

Origin of Product

United States

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